![molecular formula C17H16ClN3O2S2 B2590105 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide CAS No. 922701-86-8](/img/structure/B2590105.png)
N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide
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Description
N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, also known as CMT-3, is a synthetic compound with potential anti-inflammatory and anti-cancer properties. It belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
One study investigated the adsorption behavior and inhibition mechanism of a similar thiadiazole derivative on mild steel in hydrochloric acid, highlighting its effectiveness as a corrosion inhibitor. This compound forms a stable adsorption layer on carbon steel, suggesting its potential utility in protecting metals from corrosion (Cong et al., 2015).
Anticancer Activity
Several studies have synthesized novel derivatives with structural similarities, evaluating their anticancer potency against various cancer cell lines. Compounds bearing methoxyphenyl moieties demonstrated high antitumor efficiency, especially against breast adenocarcinoma and lung carcinoma cell lines, indicating their potential as chemotherapeutic agents (Turan-Zitouni et al., 2018).
Enzyme Inhibition
Research into novel heterocyclic compounds derived from similar acetohydrazide frameworks has shown significant lipase and α-glucosidase inhibition activities. These findings suggest applications in treating diseases associated with these enzymes, such as diabetes and obesity (Bekircan et al., 2015).
Antimicrobial Efficacy
Compounds synthesized from acetohydrazide precursors have been tested for their antimicrobial activities, with some showing remarkable antibacterial and antifungal effects. These results highlight their potential as templates for developing new antimicrobial agents (Kaya et al., 2017).
properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-10-3-5-11(6-4-10)24-9-14(22)20-21-17-19-15-13(23-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYIAZNUVETTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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